molecular formula C12H11BrN2O2S B4112200 2-(4-bromophenoxy)-N-1,3-thiazol-2-ylpropanamide

2-(4-bromophenoxy)-N-1,3-thiazol-2-ylpropanamide

Cat. No. B4112200
M. Wt: 327.20 g/mol
InChI Key: IBBXSPCIOSICDU-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenoxy)-N-1,3-thiazol-2-ylpropanamide” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. It also contains a bromophenoxy group, which consists of a phenyl ring (a six-membered carbon ring) attached to an oxygen atom and a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Properties such as solubility, melting point, and boiling point could be predicted based on similar compounds .

Scientific Research Applications

Photochemical Properties and Potential in Photodynamic Therapy

The compound, related to the thiazole class, demonstrates significant potential in photodynamic therapy, primarily used for cancer treatment. A study highlighted the development of a zinc phthalocyanine with substituted benzenesulfonamide derivative groups containing Schiff base, displaying remarkable properties for Type II photodynamic therapy mechanisms due to its excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Fluorophore Development for Aluminium Detection

Thiazole derivatives, closely related to the compound , have been studied for their potential in developing fluorophores for selective Al3+ detection. This has significant implications in studying intracellular Al3+, where these derivatives show selectivity in complexing for Al3+ over other metal ions (Lambert et al., 2000).

Inhibitor Development for CDK2

Research has indicated the potential of thiazole derivatives as inhibitors in high-throughput screening for CDK2, a cyclin-dependent kinase crucial in cell cycle regulation. The study presents a potent and selective CDK2 inhibitor, highlighting the significant role of thiazole derivatives in medicinal chemistry (Vulpetti et al., 2006).

Exploration in Antihypertensive Drug Development

In the pursuit of antihypertensive and cardiotropic drugs, thiazole derivatives have been explored for their potential efficacy. This exploration involves synthesizing specific thiazole compounds and evaluating their affinity to angiotensin II receptors, leading to promising results in pharmacological studies (Drapak et al., 2019).

Antimicrobial and Antif

ungal PotentialStudies have shown that certain thiazole derivatives, similar to 2-(4-bromophenoxy)-N-1,3-thiazol-2-ylpropanamide, possess antimicrobial properties. These derivatives have been evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. The research reveals that these compounds demonstrate varying degrees of antimicrobial activity, indicating their potential in developing new antimicrobial agents (Chaaban et al., 2012).

Corrosion Inhibition for Iron

In the context of industrial applications, some thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors for iron. This research is crucial in understanding how these compounds can be used to prevent or minimize corrosion, a significant issue in various industries. Theoretical and experimental studies confirm the effectiveness of these derivatives in protecting iron surfaces from corrosion, highlighting their practical applications in industrial settings (Kaya et al., 2016).

Development of Therapeutic Agents

Thiazole derivatives are also being explored for their therapeutic potential in treating diseases like Alzheimer's and diabetes. These compounds have been subjected to various enzyme inhibitory screenings, demonstrating notable enzyme inhibitory activity. Such findings suggest their potential as therapeutic agents against these diseases, providing a new avenue for drug development (Ramzan et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, it could interact with biological targets such as proteins or enzymes.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2S/c1-8(11(16)15-12-14-6-7-18-12)17-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBXSPCIOSICDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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